molecular formula C16H16Cl2N2O4 B2504437 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097863-92-6

1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2504437
CAS No.: 2097863-92-6
M. Wt: 371.21
InChI Key: CXKFSCPKITUETR-UHFFFAOYSA-N
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Description

1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a synthetic organic compound that incorporates a 2,4-dichlorophenoxy moiety. Compounds containing the 2,4-dichlorophenoxy group have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides to form intermediate compounds . These intermediates are then subjected to further reactions, such as condensation with α-bromoketones under reflux in dry ethanol, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the 2,4-dichlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to its combination of the 2,4-dichlorophenoxy group with an azetidinyl and pyrrolidine-2,5-dione moiety

Properties

IUPAC Name

1-[[1-[2-(2,4-dichlorophenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4/c17-11-1-2-13(12(18)5-11)24-9-16(23)19-6-10(7-19)8-20-14(21)3-4-15(20)22/h1-2,5,10H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKFSCPKITUETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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